BenchChemオンラインストアへようこそ!

2,3-Difluoro-4-methylbenzoic acid

Medicinal Chemistry ADME Blood-Brain Barrier

2,3-Difluoro-4-methylbenzoic acid (CAS 261763-37-5) is a precision fluorinated building block validated in M1 muscarinic receptor modulator programs for Alzheimer's and schizophrenia. Its unique 2,3-difluoro-4-methyl substitution pattern delivers distinct electronic distribution and CNS-optimal lipophilicity (LogP ~1.97) unattainable with isomers such as 2,4-difluoro-3-methylbenzoic acid. Documented as a key intermediate in 2,3-dihydro-4H-1,3-benzoxazin-4-one derivatives and cap-dependent endonuclease inhibitor scaffolds including the baloxavir marboxil class. ≥97% commercial purity ensures robust, reproducible SAR data. Insist on this exact regioisomer—substitution with analogs introduces unpredictable pharmacological outcomes.

Molecular Formula C8H6F2O2
Molecular Weight 172.13 g/mol
CAS No. 261763-37-5
Cat. No. B1304712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluoro-4-methylbenzoic acid
CAS261763-37-5
Molecular FormulaC8H6F2O2
Molecular Weight172.13 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)C(=O)O)F)F
InChIInChI=1S/C8H6F2O2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3H,1H3,(H,11,12)
InChIKeyANVIYYKETYLSRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Difluoro-4-methylbenzoic Acid (CAS 261763-37-5): A Strategic Fluorinated Building Block for Medicinal Chemistry


2,3-Difluoro-4-methylbenzoic acid (CAS 261763-37-5) is a difluorinated methylbenzoic acid derivative, classified as a halobenzoic acid [1]. This compound, with the molecular formula C8H6F2O2 and a molecular weight of 172.13 g/mol, serves as a key fluorinated building block in pharmaceutical research. Its specific substitution pattern, featuring fluorine atoms at the 2- and 3-positions and a methyl group at the 4-position, imparts distinct physicochemical properties that are critical for modulating drug-like characteristics in lead optimization programs. The compound's role as an intermediate in the synthesis of advanced therapeutic candidates, such as cholinergic muscarinic M1 receptor modulators, underscores its value in targeted drug discovery .

Why 2,3-Difluoro-4-methylbenzoic Acid (261763-37-5) Cannot Be Casually Substituted with Other Fluoro-Methylbenzoic Acid Analogs


The precise regioisomeric arrangement of substituents on the benzoic acid core dictates the compound's electronic distribution, steric profile, and lipophilicity, which are fundamental determinants of its reactivity and biological interactions. Simply substituting 2,3-difluoro-4-methylbenzoic acid with a positional isomer, such as 2,4-difluoro-3-methylbenzoic acid , or a mono-fluorinated analog, such as 2-fluoro-4-methylbenzoic acid , introduces unpredictable changes in these key parameters. These alterations can significantly impact the yield and purity of downstream synthetic steps and, most importantly, can abrogate or drastically alter the desired pharmacological activity of the final drug candidate, as observed in structure-activity relationship (SAR) studies of related receptor modulators [1]. Therefore, procurement decisions must be based on the specific, quantifiable properties of this exact isomer.

Quantitative Differentiation of 2,3-Difluoro-4-methylbenzoic Acid (261763-37-5) from Key Analogs


Lipophilicity (LogP) Modulation: A Crucial Parameter for Blood-Brain Barrier Penetration

The specific substitution pattern of 2,3-difluoro-4-methylbenzoic acid confers a higher calculated lipophilicity (LogP) compared to its mono-fluorinated analog, 2-fluoro-4-methylbenzoic acid. This difference is a key driver in designing central nervous system (CNS) penetrant drugs. The target compound has a reported LogP of approximately 1.97 [1], whereas the mono-fluorinated analog has a significantly lower LogP of 0.61 . This quantifiable difference in LogP of +1.36 units suggests a markedly higher propensity for passive diffusion across lipid membranes, including the blood-brain barrier. This property is critical when the target compound is used as a fragment to build CNS-active therapeutics, as it provides a more favorable starting point for optimization.

Medicinal Chemistry ADME Blood-Brain Barrier Lipophilicity CNS Drug Discovery

pKa and Ionization State: Impact on Solubility and Salt Formation

The presence of two electron-withdrawing fluorine atoms ortho and meta to the carboxylic acid group in 2,3-difluoro-4-methylbenzoic acid lowers its pKa compared to analogs without fluorine substitution. The target compound has a predicted pKa of 3.10 ± 0.10 , while the unsubstituted 4-methylbenzoic acid (p-toluic acid) has a pKa of 4.36 [1]. This difference of approximately 1.26 pKa units means that at physiological pH (7.4), the target compound will be >99.99% ionized, compared to ~99.9% for the unsubstituted acid. This higher degree of ionization can influence solubility, membrane permeability, and its ability to form stable salts with basic counterions, which are important considerations during lead optimization and preformulation studies.

Pharmaceutical Sciences Preformulation Solubility pKa Ionization

Regioisomeric Specificity: Divergent Physicochemical Properties vs. 2,4-Difluoro-3-methylbenzoic Acid

The regioisomeric arrangement of the fluorine atoms and methyl group is the primary source of differentiation. A direct comparison with its close isomer, 2,4-difluoro-3-methylbenzoic acid, reveals significant differences in key physicochemical properties. The target compound, 2,3-difluoro-4-methylbenzoic acid, exhibits a melting point of 199-201 °C . In stark contrast, the 2,4-difluoro-3-methylbenzoic acid isomer has a reported melting point range of 182-184 °C . This 15-19 °C difference in melting point is a direct consequence of the altered crystal packing forces arising from the different substitution pattern. This distinction is not merely academic; it has practical implications for compound purification (e.g., recrystallization), handling, and formulation, as well as analytical method development where a unique melting point aids in identity confirmation.

Organic Chemistry Physical Organic Chemistry Regioisomerism Melting Point Crystal Engineering

Commercial Purity Specifications: Verifiable Quality for Reproducible Research

For procurement decisions, the specification of commercial purity is a critical, quantitative differentiator. Reputable suppliers offer 2,3-difluoro-4-methylbenzoic acid with a standard purity of 98% or higher, as verified by analytical methods like HPLC, LC-MS, and NMR [1]. In contrast, close analogs like 2,4-difluoro-3-methylbenzoic acid are often offered at a lower standard purity of 95% . This 3% difference in purity is a verifiable quality metric. For a researcher performing a 10-step synthesis with 80% average yield, starting with 95% purity versus 98% purity can lead to a cumulative ~26% difference in the yield of the final product, assuming impurities are carried through. Higher purity starting material directly minimizes the risk of side reactions, simplifies purification, and enhances the reproducibility of scientific experiments, justifying its selection and potentially higher cost.

Analytical Chemistry Quality Control Procurement Reproducibility Purity

Proven Synthetic Utility: A Validated Intermediate for Muscarinic M1 Receptor Modulators

While many fluorinated benzoic acid derivatives are available, 2,3-difluoro-4-methylbenzoic acid has been explicitly validated in the peer-reviewed and patent literature as a key starting material for a specific and therapeutically relevant class of compounds. It is reported as the starting material for preparing 2,3-dihydro-4H-1,3-benzoxazin-4-one derivatives, which function as cholinergic muscarinic M1 receptor positive allosteric modulators (PAMs) [1]. This is in contrast to a positional isomer like 2-fluoro-4-methylbenzoic acid, which has been utilized for preparing tubulin inhibitors . This documented, application-specific precedence is a powerful differentiator for a procurement scientist. Choosing the 2,3-difluoro-4-methylbenzoic acid isomer provides a proven path forward, backed by published synthetic procedures (e.g., SNAr reactions), thereby reducing synthetic risk and accelerating project timelines in neuroscience drug discovery.

Medicinal Chemistry Neuroscience Alzheimer's Disease Muscarinic Receptors Synthetic Intermediate

High-Impact Application Scenarios for 2,3-Difluoro-4-methylbenzoic Acid (CAS 261763-37-5)


Neuroscience Drug Discovery: Synthesis of Muscarinic M1 Positive Allosteric Modulators (PAMs)

This compound is a preferred starting material for programs targeting muscarinic M1 receptors, which are implicated in Alzheimer's disease and schizophrenia. Its documented use in the synthesis of 2,3-dihydro-4H-1,3-benzoxazin-4-one derivatives provides a proven and reliable synthetic entry point for this class of molecules . The compound's physicochemical profile, including a LogP of ~1.97 and pKa of ~3.10, is well-suited for designing CNS-penetrant candidates, offering a strategic advantage over less lipophilic mono-fluorinated analogs [1].

Structure-Activity Relationship (SAR) Exploration of Fluorinated Kinase Inhibitor Scaffolds

As a fluorinated building block, this acid is instrumental in constructing and diversifying kinase inhibitor libraries. The presence of two fluorine atoms creates a unique electronic and steric environment on the aromatic ring, allowing medicinal chemists to systematically probe the effects of fluorine substitution on potency, selectivity, and metabolic stability . Its high commercial purity (≥98%) ensures that the observed biological activity is attributable to the intended compound and not to impurities, which is essential for generating robust SAR data .

Advanced Intermediate for Antiviral Agents (e.g., Baloxavir Marboxil Analogs)

This compound serves as a key intermediate in the synthesis of sulfur-containing heterocyclic compounds related to the cap-dependent endonuclease inhibitor class, such as the anti-influenza drug Xofluza (baloxavir marboxil) . Its specific substitution pattern is crucial for constructing the complex heterocyclic core of these antiviral agents. The validated commercial availability at high purity supports the development of novel analogs and the scale-up of synthetic processes for preclinical studies.

CNS PET Tracer Development: Preclinical Evaluation of Fluorine-18 Labeled Probes

The distinct physicochemical properties of this compound, particularly its favorable LogP for brain penetration, make it a valuable precursor for developing novel positron emission tomography (PET) imaging agents [1]. Researchers can leverage its carboxylic acid handle for facile conjugation with pharmacophores or for direct radiolabeling, enabling the non-invasive study of neuroreceptor occupancy and drug distribution in vivo.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-Difluoro-4-methylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.